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molecular formula C6H5NOS B8501557 3-(Isothiocyanatomethyl)furan

3-(Isothiocyanatomethyl)furan

Cat. No. B8501557
M. Wt: 139.18 g/mol
InChI Key: UEWWGZTWKSDPET-UHFFFAOYSA-N
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Patent
US05505931

Procedure details

3-(Isothiocyanatomethyl)furan (0.659 g, 4.734 mmol) and maleic anhydride (0.475 g, 4.844 mmol) were dissolved in ether (17 mL) and stirred at room temperature for 16 hours under a positive pressure. The reaction mixture evaporated to dryness overnight leaving a light colored solid. The solid was triturated with ether (3.0 mL), collected by filtration, washed with ether (8×1.0 mL), and dried to afford the title 4-isothiocyanatophthalic anhydride as off-white crystals in a yield of 0.842 g, (75 percent of theoretical) which melted at 128°-129° C.; 1H NMR (300 MHz, acetone-d6) d 6.58 (br s, 1H), 5.41 (s, 1H), 5.35 (s, 1H), 4.71 (AB q, J=18.4 Hz, 2H), 3.61 (d, J=6.8 Hz, 1H), 3.51 (d, J=6.8 Hz, 1H), 13C NMR (75 MHz, acetone-d6) d 172.1, 172.0, 147.4, 133.6, 128.9, 84.1, 83.5, 51.0 49.7, 43.0; IR (Nujol) 2210, 2135, 1850, 1780, 1760 cm-1; MS m/e 237, 209, 179, 139, 98, 81 (base), 53.
Quantity
0.659 g
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:9]=COC=1)=[C:2]=[S:3].[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH:12]=[CH:11]1.[CH3:17]COCC>>[N:1]([C:4]1[CH:17]=[C:12]2[C:13](=[O:14])[O:15][C:10](=[O:16])[C:11]2=[CH:9][CH:5]=1)=[C:2]=[S:3]

Inputs

Step One
Name
Quantity
0.659 g
Type
reactant
Smiles
N(=C=S)CC1=COC=C1
Name
Quantity
0.475 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
17 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours under a positive pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture evaporated to dryness overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
leaving a light colored solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether (3.0 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ether (8×1.0 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(=C=S)C=1C=C2C(C(=O)OC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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